Cas no 856165-97-4 (3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester)
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester
- ethyl 6-chloro-5-cyano-3-pyridinecarboxylate
- ethyl 6-chloro-5-cyanopyridine-3-carboxylate
- ETHYL 6-CHLORO-5-CYANONICOTINATE
- MFCD18632726
- 856165-97-4
- 6-chloro-5-cyanonicotinic acid ethyl ester
- SCHEMBL719802
- WS-02222
- DB-308064
- E72066
- RHNBUCQWECYBLV-UHFFFAOYSA-N
- DTXSID00726955
-
- MDL: MFCD18632726
- Inchi: 1S/C9H7ClN2O2/c1-2-14-9(13)7-3-6(4-11)8(10)12-5-7/h3,5H,2H2,1H3
- InChI Key: RHNBUCQWECYBLV-UHFFFAOYSA-N
- SMILES: C1=NC(Cl)=C(C#N)C=C1C(OCC)=O
Computed Properties
- Exact Mass: 210.0196052g/mol
- Monoisotopic Mass: 210.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 63Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 321.5±42.0 °C(Predicted)
- pka: -4.26±0.10(Predicted)
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011019-250mg |
Ethyl 6-chloro-5-cyanonicotinate |
856165-97-4 | 95% | 250mg |
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856165-97-4 | 95% | 1g |
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3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester |
856165-97-4 | 95% | 1g |
$785 | 2024-08-03 | |
| eNovation Chemicals LLC | D780726-5g |
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester |
856165-97-4 | 95% | 5g |
$1580 | 2024-08-03 | |
| 1PlusChem | 1P004UL6-5g |
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester |
856165-97-4 | 95% | 5g |
$1610.00 | 2024-04-21 | |
| A2B Chem LLC | AC25466-1mg |
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester |
856165-97-4 | 95 | 1mg |
$73.00 | 2024-04-19 | |
| A2B Chem LLC | AC25466-2mg |
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester |
856165-97-4 | 95 | 2mg |
$86.00 | 2024-04-19 | |
| A2B Chem LLC | AC25466-500mg |
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester |
856165-97-4 | 95% | 500mg |
$260.00 | 2024-04-19 | |
| A2B Chem LLC | AC25466-1g |
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester |
856165-97-4 | 95% | 1g |
$445.00 | 2024-04-19 | |
| A2B Chem LLC | AC25466-2g |
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester |
856165-97-4 | 95% | 2g |
$879.00 | 2024-04-19 |
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester (CAS No. 856165-97-4): A Comprehensive Overview
3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester, identified by its CAS number 856165-97-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine derivatives family, a class of molecules known for their diverse biological activities and applications in medicinal chemistry. The structural features of 3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester include a pyridine core substituted with an ethyl ester group at the carboxyl position, a chloro group at the 6-position, and a cyano group at the 5-position. These substituents contribute to its unique chemical properties and potential biological functions.
The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of a pyridine precursor, followed by selective chlorination and cyanation at specific positions. The introduction of the ethyl ester group is achieved through esterification reactions, often employing catalytic methods to enhance efficiency. The synthetic route must be optimized to minimize side reactions and byproduct formation, which is crucial for applications in pharmaceutical research.
In recent years, 3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester has been explored for its potential in drug discovery and development. Pyridine derivatives are widely recognized for their role as pharmacophores in various therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors. The presence of both chloro and cyano groups in the structure of this compound suggests possible interactions with biological systems, making it a valuable scaffold for medicinal chemists.
One of the most promising areas of research involving 3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester is its application in the development of antimicrobial agents. The structural motifs present in this compound can be modified to enhance its efficacy against resistant bacterial strains. Studies have shown that pyridine-based compounds can disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. The chloro and cyano groups may play a role in modulating these interactions, providing a basis for further derivatization and optimization.
Additionally, 3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester has been investigated for its potential anticancer properties. Pyridine derivatives have been reported to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. The ethyl ester group may facilitate cell membrane permeability, allowing the compound to reach intracellular targets more effectively. Preclinical studies are ongoing to evaluate the efficacy and safety of derivatives based on this scaffold in cancer therapy.
The chemical properties of 3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester, such as solubility and stability, are also critical factors in determining its suitability for pharmaceutical applications. Solubility influences drug absorption and distribution within the body, while stability affects shelf life and formulation compatibility. Researchers are working on optimizing these properties through structural modifications to enhance bioavailability and therapeutic efficacy.
The role of computational chemistry in the study of 3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester cannot be overstated. Advanced computational methods allow researchers to predict molecular interactions and optimize synthetic routes with greater accuracy. Molecular docking studies have been used to explore potential binding modes of this compound with biological targets, providing insights into its mechanism of action. These computational approaches complement experimental work by offering rapid screening of virtual libraries and identification of promising lead compounds.
In conclusion, 3-Pyridinecarboxylic acid, 6-chloro-5-cyano-, ethyl ester (CAS No. 856165-97-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Ongoing research continues to uncover new applications for this compound in drug discovery and development. As our understanding of molecular interactions grows, so does the potential for innovative therapeutic solutions based on pyridine derivatives like this one.
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